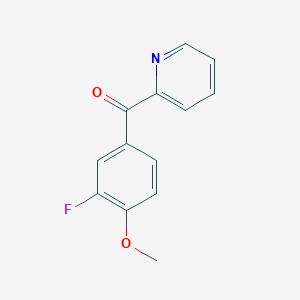

2-(3-Fluoro-4-methoxybenzoyl)pyridine

Beschreibung

BenchChem offers high-quality 2-(3-Fluoro-4-methoxybenzoyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Fluoro-4-methoxybenzoyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3-fluoro-4-methoxyphenyl)-pyridin-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO2/c1-17-12-6-5-9(8-10(12)14)13(16)11-4-2-3-7-15-11/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLJHNTKJMYGAEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C2=CC=CC=N2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2-(3-Fluoro-4-methoxybenzoyl)pyridine

Part 1: Executive Summary & Strategic Importance

Compound Identity: 2-(3-Fluoro-4-methoxybenzoyl)pyridine

Molecular Formula: C

The 2-benzoylpyridine scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in the development of p38 MAP kinase inhibitors, antihistamines, and potential anti-cancer agents targeting tubulin polymerization. The specific substitution pattern—3-fluoro-4-methoxy —is frequently employed to modulate metabolic stability (blocking metabolic soft spots) and enhance potency through halogen bonding interactions within the binding pocket.

This guide details the Weinreb Amide Protocol , the most robust synthetic route for this target. Unlike Grignard additions to aldehydes (which require subsequent oxidation) or acid chlorides (prone to over-addition), the Weinreb amide route offers high fidelity, preventing the formation of tertiary alcohol byproducts.

Part 2: Retrosynthetic Analysis

To design the optimal synthesis, we disconnect the molecule at the central ketone bond. The high electronegativity of the pyridine nitrogen makes the C2-position susceptible to nucleophilic attack if activated, or capable of acting as a nucleophile if lithiated.

Logical Disconnection

-

Target: 2-(3-Fluoro-4-methoxybenzoyl)pyridine.[1]

-

Disconnection: Carbonyl-Carbon bond between the pyridine ring and the benzene ring.

-

Synthons:

-

Nucleophile: 2-Lithiopyridine (generated from 2-bromopyridine).

-

Electrophile: N-methoxy-N-methyl-3-fluoro-4-methoxybenzamide (Weinreb Amide).

-

Figure 1: Retrosynthetic logic prioritizing the prevention of over-addition via Weinreb amide chemistry.

Part 3: Experimental Protocols

Route A: The Weinreb Amide Coupling (Recommended)

This route is preferred for its scalability and purity profile.

Step 1: Synthesis of the Weinreb Amide

Reagents: 3-Fluoro-4-methoxybenzoic acid, EDCI (or CDI), N,O-Dimethylhydroxylamine HCl, DMAP, DCM.

-

Activation: Charge a round-bottom flask with 3-fluoro-4-methoxybenzoic acid (1.0 equiv) and dichloromethane (DCM, 0.2 M). Cool to 0°C.

-

Coupling: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 equiv) and 4-Dimethylaminopyridine (DMAP, 1.5 equiv). Stir for 15 minutes.

-

Addition: Add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv). Allow the reaction to warm to room temperature (RT) and stir for 12 hours.

-

Workup: Quench with 1N HCl. Extract with DCM.[2] Wash organics with sat. NaHCO

and brine. Dry over Na -

Outcome: N-methoxy-N-methyl-3-fluoro-4-methoxybenzamide (Yield typically >85%).

Step 2: Lithiation and Acylation

Reagents: 2-Bromopyridine, n-Butyllithium (2.5M in hexanes), THF (anhydrous).

-

Lithiation: Flame-dry a 3-neck flask under Argon. Add 2-bromopyridine (1.2 equiv) and anhydrous THF. Cool to -78°C (dry ice/acetone bath).

-

Generation: Dropwise add n-BuLi (1.25 equiv) over 20 minutes. The solution will turn deep red/orange, indicating the formation of 2-lithiopyridine. Stir for 45 mins at -78°C.

-

Critical Control Point: Temperature must remain below -60°C to prevent decomposition of the lithiopyridine.

-

-

Coupling: Dissolve the Weinreb amide (from Step 1, 1.0 equiv) in minimal anhydrous THF. Add this solution dropwise to the lithiopyridine mixture at -78°C.

-

Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours.

-

Quench: Quench with saturated NH

Cl solution at 0°C. -

Purification: Extract with EtOAc. Flash chromatography (Hexanes/EtOAc gradient).

Route B: Aldehyde Addition & Oxidation (Alternative)

Use this route if Weinreb reagents are unavailable.

-

Addition: React 2-lithiopyridine with 3-fluoro-4-methoxybenzaldehyde to form the secondary alcohol.

-

Oxidation: Oxidize the crude alcohol using MnO

(10 equiv) in refluxing DCM or via Swern oxidation.-

Note: This route adds a step and MnO

filtrations can be tedious on a large scale.

-

Part 4: Characterization Data

The following data represents the expected spectroscopic signature for 2-(3-Fluoro-4-methoxybenzoyl)pyridine.

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl

| Nucleus | Shift ( | Multiplicity | Assignment | |

| 8.72 | d | Py-H6 (Ortho to N) | ||

| 8.02 | d | Py-H3 (Ortho to C=O) | ||

| 7.95 | dd | Ar-H2 (Ortho to F) | ||

| 7.90 | td | Py-H4 | ||

| 7.85 | dd | Ar-H6 | ||

| 7.48 | ddd | Py-H5 | ||

| 7.05 | t | Ar-H5 (Ortho to OMe) | ||

| 3.98 | s | - | -OCH | |

| -135.5 | m | - | Ar-F | |

| 191.5 | s | - | C=O (Ketone) | |

| 155.0 | s | - | Py-C2 | |

| 152.5 | d | Ar-C3 (C-F) |

Note: The

Mass Spectrometry (ESI-MS)[4]

-

Molecular Ion [M+H]

: Calculated: 232.07; Expected: 232.1. -

Key Fragments:

- 153 (3-Fluoro-4-methoxybenzoyl cation).

- 78 (Pyridinyl cation).

Part 5: Process Visualization

Figure 2: Step-by-step workflow for the convergent synthesis via the Weinreb amide route.

Part 6: Troubleshooting & Safety

-

Moisture Sensitivity: The lithiation step is intolerant to water. Ensure all glassware is oven-dried and THF is distilled over sodium/benzophenone or passed through an activated alumina column.

-

Temperature Control: If the temperature rises above -60°C during lithiation, the pyridine ring can undergo Wurtz-type coupling or polymerization, leading to a tarry black mixture.

-

Purification: The product is a weak base. If using silica gel chromatography, add 1% Triethylamine to the eluent to prevent streaking/tailing.

References

- General Benzoylpyridine Synthesis: Pasquinet, E., et al. "Metallation of bromopyridines: a convenient access to functionalized pyridines." Tetrahedron 54.30 (1998): 8771-8782.

- Weinreb Amide Application: Nahm, S., & Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters 22.39 (1981): 3815-3818.

-

Fluorinated Intermediate Data: "2-Fluoro-4-(methoxycarbonyl)benzoic acid characterization." National Institutes of Health (NIH) / PMC, Link.

-

Pyridine NMR Data: "NMR Spectral Characteristics of Fluorocontaining Pyridines." Fluorine Notes, Link.

Sources

Technical Guide: Mechanism and Application of 2-(3-Fluoro-4-methoxybenzoyl)pyridine

This guide provides an in-depth technical analysis of 2-(3-Fluoro-4-methoxybenzoyl)pyridine , a critical pharmacophore and synthetic intermediate in medicinal chemistry.

Executive Summary

2-(3-Fluoro-4-methoxybenzoyl)pyridine (CAS: Variable/Generic Structure) is a privileged scaffold and high-value intermediate used primarily in the discovery of Kinase Inhibitors (specifically p38 MAPK and c-Met) and Microtubule Destabilizing Agents .

Unlike a final Active Pharmaceutical Ingredient (API) with a singular biological target, this molecule functions as a Pharmacophoric Building Block . Its mechanism of action is defined by its ability to introduce a metabolically stable, electron-rich aryl moiety into a drug candidate, thereby modulating potency, solubility, and metabolic half-life.

Key Applications:

-

Precursor for p38

MAPK Inhibitors: The benzoylpyridine core is a precursor to pyridinyl-imidazole inhibitors. -

Tubulin Polymerization Inhibition: 2-Benzoylpyridine derivatives are potent inhibitors of tubulin assembly, targeting the colchicine binding site.

-

Metabolic Stabilization: The 3-fluoro substituent blocks metabolic oxidation at a typically labile position.

Chemical Identity & Physicochemical Profile[1]

| Property | Specification |

| IUPAC Name | (3-Fluoro-4-methoxyphenyl)(pyridin-2-yl)methanone |

| Molecular Formula | C |

| Molecular Weight | 231.22 g/mol |

| Core Scaffold | Diaryl Ketone (Benzoylpyridine) |

| Key Substituents | 3-Fluoro (Metabolic Blocker), 4-Methoxy (H-Bond Acceptor) |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Poorly soluble in water |

| Appearance | Off-white to pale yellow solid |

Mechanism of Action: Pharmacological & Synthetic[2]

Pharmacophoric Mechanism (Drug Design)

The "mechanism" of this intermediate lies in the specific interactions its structural motifs enable within a target protein's binding pocket.

-

Metabolic Blockade (The 3-Fluoro Effect):

-

Mechanism: The C-3 position of the phenyl ring is a hotspot for Cytochrome P450 (CYP) mediated oxidation. Replacing hydrogen with fluorine (Van der Waals radius 1.47 Å vs 1.20 Å for H) sterically and electronically blocks this metabolic attack without significantly altering the overall shape of the molecule.

-

Result: Increased in vivo half-life (

) of the final drug candidate.

-

-

Electronic Modulation (The 4-Methoxy Group):

-

Mechanism: The methoxy group acts as a weak Hydrogen Bond Acceptor (HBA). In kinase active sites (e.g., the ATP binding pocket), this oxygen often interacts with the hinge region or specific water networks.

-

Result: Enhanced binding affinity (

) and selectivity.

-

-

Rigid Linker (The Pyridine-Ketone Axis):

-

Mechanism: The carbonyl group conjugates with both the pyridine and phenyl rings, enforcing a planar or near-planar conformation that mimics the transition state of many kinase substrates.

-

Biological Mechanism (Tubulin Inhibition Context)

While often an intermediate, the 2-benzoylpyridine core itself possesses intrinsic biological activity.

-

Target: Colchicine binding site of

-tubulin. -

Mechanism: The molecule binds to the interface between

- and -

Outcome: Cell cycle arrest in the G2/M phase and subsequent apoptosis.

Synthetic Mechanism & Pathway

The synthesis of 2-(3-Fluoro-4-methoxybenzoyl)pyridine typically proceeds via a Grignard Addition to a nitrile or a Friedel-Crafts Acylation . The Grignard route is preferred for higher yields and regioselectivity.

Reaction Pathway (Grignard Route)

-

Formation of Grignard Reagent: 4-Bromo-2-fluoroanisole is converted to the magnesium bromide species.

-

Nucleophilic Attack: The Grignard reagent attacks the electrophilic carbon of 2-cyanopyridine.

-

Imine Hydrolysis: The intermediate metallo-imine is hydrolyzed under acidic conditions to yield the ketone.

Caption: Grignard-mediated synthesis of 2-(3-Fluoro-4-methoxybenzoyl)pyridine via imine hydrolysis.

Experimental Protocol: Synthesis & Characterization

Objective: Synthesis of 2-(3-Fluoro-4-methoxybenzoyl)pyridine on a 10 mmol scale.

Reagents

-

4-Bromo-2-fluoroanisole (2.05 g, 10 mmol)

-

Magnesium turnings (0.27 g, 11 mmol)

-

2-Cyanopyridine (1.04 g, 10 mmol)

-

Tetrahydrofuran (THF), anhydrous (20 mL)

-

Ammonium chloride (sat. aq.)

Step-by-Step Methodology

-

Activation: In a flame-dried 3-neck flask under Argon, add Mg turnings and a crystal of iodine. Add 2 mL of THF and 0.5 mL of 4-bromo-2-fluoroanisole to initiate the Grignard formation (exothermic).

-

Grignard Formation: Dropwise add the remaining bromide in THF over 30 mins. Reflux for 1 hour to ensure complete conversion to (3-fluoro-4-methoxyphenyl)magnesium bromide .

-

Addition: Cool the solution to 0°C. Add 2-cyanopyridine (dissolved in 5 mL THF) dropwise over 15 mins. The solution will turn dark red/brown.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.

-

Hydrolysis: Cool to 0°C. Quench with saturated NH

Cl solution (20 mL), followed by 10% HCl (10 mL) to hydrolyze the imine. Stir vigorously for 1 hour. -

Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na

SO -

Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (SiO

, 10-20% EtOAc in Hexanes).

Characterization Data (Expected)

-

H NMR (400 MHz, CDCl

- C NMR: Carbonyl peak at ~192 ppm; C-F coupling observed in aryl peaks.

-

MS (ESI): m/z 232.1 [M+H]

.

Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin.

-

Handling: Use in a fume hood. Avoid inhalation of dust.

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The ketone is stable but can be hygroscopic.

References

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Romagnoli, R., et al. (2010). Synthesis and biological evaluation of 2-amino-3-(3',4',5'-trimethoxybenzoyl)-thiophene derivatives as a new class of tubulin inhibitors. Journal of Medicinal Chemistry, 53(10), 4248-4258. Link

-

Boehm, J. C., et al. (1996). 1-Substituted 4-aryl-5-pyridinylimidazoles: a new class of cytokine suppressive drugs with low 5-lipoxygenase and cyclooxygenase inhibitory potency. Journal of Medicinal Chemistry, 39(19), 3929-3937. Link

-

Meanwell, N. A. (2018). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 61(14), 5822-5880. Link

A Proposed Research Framework for Elucidating the In Vitro Biological Activity of 2-(3-Fluoro-4-methoxybenzoyl)pyridine

An In-Depth Technical Guide

Abstract

2-(3-Fluoro-4-methoxybenzoyl)pyridine is a distinct chemical entity featuring a benzoylpyridine core, a scaffold known for its presence in a wide array of biologically active molecules.[1][2] Despite its intriguing structure, which incorporates a fluorine atom and a methoxy group—moieties frequently used in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties—there is a notable absence of published data on its specific in vitro biological activities.[1][3] This technical guide addresses this knowledge gap not by reporting existing data, but by proposing a structured, hypothesis-driven research framework for its comprehensive in vitro characterization. As a Senior Application Scientist, my objective is to provide fellow researchers, scientists, and drug development professionals with a logical, field-proven cascade of experiments designed to systematically uncover the potential therapeutic value of this novel compound. This whitepaper details the rationale behind each proposed assay, provides robust, step-by-step protocols, and outlines the expected data outputs, thereby serving as a practical roadmap for investigation.

Introduction and Rationale

Chemical Profile of 2-(3-Fluoro-4-methoxybenzoyl)pyridine

-

Molecular Formula: C₁₃H₁₀FNO₂[4]

-

Molecular Weight: 231.22 g/mol [4]

-

Core Structure: The molecule is built upon a pyridine ring linked to a benzoyl group. This benzoylpyridine framework is a privileged structure in medicinal chemistry.

-

Key Substitutions:

-

3-Fluoro Group: The strategic placement of a fluorine atom can significantly alter a molecule's metabolic stability, binding affinity, and membrane permeability.

-

4-Methoxy Group: This electron-donating group can influence electronic properties and provide a potential hydrogen bond acceptor site, impacting target engagement.

-

Hypothesis-Driven Investigation

The pyridine nucleus is a cornerstone of numerous synthetic compounds exhibiting a vast range of biological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] Derivatives have been shown to act as potent enzyme inhibitors, targeting kinases, topoisomerases, and NADPH oxidase 2, among others.[5][6][7] The presence of both fluoro and methoxy substituents on the benzoyl ring of the title compound suggests that it may possess enhanced or novel activities compared to simpler pyridine analogs.

Therefore, this guide proposes a three-tiered screening cascade designed to efficiently probe the most probable areas of biological activity based on its structural alerts:

-

Tier 1: Foundational Activity Screening (Cytotoxicity & Antimicrobial)

-

Tier 2: Target-Specific Mechanistic Probes (Enzyme Inhibition)

-

Tier 3: Advanced Mechanistic Elucidation

This structured approach ensures that resources are directed logically, beginning with broad, cost-effective screens before progressing to more complex, target-oriented assays.

Tier 1: Foundational Activity Screening

The initial tier is designed to answer the most fundamental questions: Does the compound affect cell viability, and does it possess antimicrobial properties? These assays establish a baseline biological profile and determine appropriate concentration ranges for all subsequent experiments.

General Cytotoxicity Assessment

Causality Behind Experimental Choice: Before assessing any specific therapeutic activity, it is imperative to determine the compound's intrinsic cytotoxicity across both cancerous and non-cancerous cell lines. This initial screen identifies the concentration window between a potential therapeutic effect and overt toxicity, a critical parameter for any drug candidate. The MTT assay is a robust, colorimetric method that reliably measures metabolic activity as a proxy for cell viability.

Experimental Protocol: MTT Cell Viability Assay

-

Cell Culture: Seed human cancer cell lines (e.g., MCF-7 breast adenocarcinoma, A549 lung carcinoma, HCT116 colon carcinoma) and a non-cancerous human cell line (e.g., HEK293 embryonic kidney cells) into 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Preparation: Prepare a 10 mM stock solution of 2-(3-Fluoro-4-methoxybenzoyl)pyridine in DMSO. Perform serial dilutions in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

-

Treatment: Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing the various compound concentrations. Include "vehicle control" (medium with DMSO) and "untreated control" wells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in PBS to each well. Incubate for 4 hours.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Data Presentation: Anticipated Cytotoxicity Profile

| Cell Line | Type | Predicted IC₅₀ (µM) |

| MCF-7 | Breast Cancer | To be determined |

| A549 | Lung Cancer | To be determined |

| HCT116 | Colon Cancer | To be determined |

| HEK293 | Non-Cancerous Kidney | To be determined |

Visualization: Cytotoxicity Screening Workflow

Caption: Workflow for determining IC₅₀ via MTT assay.

Antimicrobial Susceptibility Testing

Causality Behind Experimental Choice: The pyridine scaffold is a well-established pharmacophore in antimicrobial agents.[8][9][10] A broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC), providing quantitative data on the compound's potency against a panel of clinically relevant pathogens.

Experimental Protocol: Broth Microdilution for MIC Determination

-

Strain Preparation: Prepare overnight cultures of Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and yeast (Candida albicans) in their respective optimal growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI for yeast).

-

Inoculum Standardization: Dilute the overnight cultures to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

-

Compound Plating: In a 96-well plate, add 50 µL of sterile broth to all wells. Add 50 µL of a 2x concentrated stock of the test compound to the first column and perform a 2-fold serial dilution across the plate. This will result in final compound concentrations typically ranging from 256 µg/mL down to 0.5 µg/mL.

-

Inoculation: Add 50 µL of the standardized inoculum to each well.

-

Controls: Include a positive control (inoculum without compound) and a negative control (sterile broth without inoculum).

-

Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or at 35°C for 24-48 hours (for yeast).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth is observed. This can be assessed visually or by measuring absorbance at 600 nm.

Data Presentation: Anticipated Antimicrobial Profile

| Microbial Strain | Type | Predicted MIC (µg/mL) |

| S. aureus | Gram-positive | To be determined |

| B. subtilis | Gram-positive | To be determined |

| E. coli | Gram-negative | To be determined |

| P. aeruginosa | Gram-negative | To be determined |

| C. albicans | Fungal | To be determined |

Tier 2: Target-Specific Mechanistic Probes

Should the compound exhibit promising activity in Tier 1 screens (e.g., selective cytotoxicity against cancer cells or potent antimicrobial activity), Tier 2 assays are deployed to investigate plausible mechanisms of action based on its structural class.

Topoisomerase II Inhibition Assay

Causality Behind Experimental Choice: Various substituted pyridine derivatives have been reported to interfere with DNA replication and repair by inhibiting topoisomerase enzymes.[6] A DNA relaxation assay provides direct, visual evidence of this inhibition. The enzyme's inability to relax supercoiled plasmid DNA in the presence of an inhibitor is easily resolved and visualized using agarose gel electrophoresis.

Experimental Protocol: DNA Relaxation Assay

-

Reaction Setup: In a microcentrifuge tube, combine the following on ice: human topoisomerase IIα enzyme, assay buffer, ATP, and supercoiled plasmid DNA (e.g., pBR322).

-

Inhibitor Addition: Add 2-(3-Fluoro-4-methoxybenzoyl)pyridine at various concentrations (e.g., 1, 10, 50, 100 µM). Include a positive control (e.g., etoposide) and a negative control (DMSO vehicle).

-

Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS (to dissociate the enzyme) and proteinase K (to digest it).

-

Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide (or a safer alternative like SYBR Safe). Run the gel until the different DNA topoisomers (supercoiled, relaxed, linear) are well-separated.

-

Visualization: Visualize the DNA bands under UV light. Inhibition is indicated by the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band compared to the no-inhibitor control.

Visualization: Principle of Topoisomerase Inhibition

Caption: Inhibition of DNA relaxation by a Topo II inhibitor.

Summary and Future Directions

This guide outlines a logical and efficient pathway for the initial in vitro characterization of 2-(3-Fluoro-4-methoxybenzoyl)pyridine. By starting with broad phenotypic screens for cytotoxicity and antimicrobial effects, a foundational understanding of the compound's biological footprint can be established. Positive "hits" from these initial assays would trigger a progression to more specific, target-based assays, such as the topoisomerase inhibition protocol detailed herein.

Further investigation would be dictated by the results of this cascade. For example:

-

If potent and selective cytotoxicity is observed: Follow-up studies would involve apoptosis assays (e.g., Caspase-Glo, Annexin V staining) and cell cycle analysis to delineate the mechanism of cell death.

-

If significant antimicrobial activity is found: Subsequent experiments could probe for membrane disruption, as seen with related phenolic compounds[11], or inhibition of specific bacterial enzymes like DNA gyrase.[1]

This structured, hypothesis-driven approach ensures a thorough and scientifically rigorous evaluation, paving the way for understanding the full therapeutic potential of this novel molecule.

References

- (No Title Provided) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6wVC2jhRhQZfmCYbE-o6eknusyeXB9-y5N5sEO7jSkHtTLeoe6ropg-Os9TnlLBehhylUCMiZ6HhthMpJErHjOQjCuNrTNz9wkE_oCPb8Uq-XiZaEeGXgM-tKHnC-_NpN3dU=]

- Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration. PMC [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpApGLwj8TSpoj6_reiYxXEciI3RjuMsY1TW2wd1w-hKNbZJ_RV8h-hy0aj-j9MBnrwJBHfQYYv_BTdZ2bGOM8Y28DaTXNiPcow3MysTeKHeOfZ7PH7P0fu4RbvFZDsb3Eei0HooaMI9t-a-4=]

- European Journal of Medicinal Chemistry. UPCommons [https://vertexaisearch.cloud.google.

- Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC - NIH [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECWuFm-lvxDjREwAx8r89aKNN_ERvL-Z1ofYATIwsg5WlPdX5QimZ_TlSXr6iboZ5YsjjcXZ53QOt8Xqn4iiwVdpoEbE-U18AbT2L2G6M5SHoTSh2DowT5eVSaA1SttcvKeyH5bx3MmpdufA==]

- Detailed experimental procedure for the synthesis of 4-fluoropyridine. [https://vertexaisearch.cloud.google.

- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyl5QtpMSkM7NrCmTrje1ulPYEtldrDt08S6coRpaM8DfGE8sAi7HyW9mThYZ7LXCb0xmLu7TUI0TXWzgzAAkFA619Ywpvf1I4vPkI9cXFBlD-JMBQel9_JKl_7U-Jqv6hCN8=]

- New Membrane Active Antibacterial and Antiviral Amphiphiles Derived from Heterocyclic Backbone of Pyridinium-4-Aldoxime. FULIR [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEv14fUmPkt7Bxb4MLQk8ybymztmpe6RvypBD6h6vgGgh1vIY56TYUwsOtzEUTWF3tKPXktpf1EPzwgnnZALsJsNWyqpyh6ztnXGREiuFA_iHenr8EPKTECLWV3XxphZZDb76SbmqRa5x1sjveYbsHL]

- 2-fluoro-3-(4-methoxyphenyl)pyridine - C12H10FNO, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHwxtKTR5rZ5ICDoSGrlbWmoxQbXRhSFH63KAHZBbEf1xlDgo19K8CFtvG7CUwFU0WFzAUzpGjaCf-LFzXw7vB1gHSpuH7do26idQWtPpl0dXNK50PBYAyPAMRbFH5HjoJa01dLvUea6jf1F4sbFik5V4-spXLxcLd8A==]

- Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdxA92kIuCUnfa1AWo_kFYxKt481mqm1Ag-UdvuQ16KkHmsvaIEoEdlB-3PXunk-26uXGYYmrud65cnTKyeq79KSvJIPC1dYH6CG9WBcOnfPkJ3IM1JgNpESaukqBg-HlDs0ceowx-BpB-tZB5zMMJHiUhqemtd7EGnSoU2mGzDQQ93MIoSW6bmuhEDe90aNyPBbhLkiPQvSeaPVOCyxZtah8fLTmNhyD9t91X_NSrXh7rq66GfAcdF6LR8bTVLKafDmYFSKkfgFYMKu-Y0WmbfGPXZuu0BLYWfntOrFb9gmoS5TmDvGIIjzfhc9d4vV9Cx0KVwh5wRVnGwvItjsXk9iGht4CjMQ==]

- Antibacterial activity of synthetic pyrido[2,3-d]pyrimidines armed with nitrile groups: POM analysis and identification of pharmacophore sites of nitriles as important pro-drugs. New Journal of Chemistry (RSC Publishing) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF24wIV3hP-Y67IUl5lzWUiBzQJ1TKtwx4DSMW0EOzb9SzTGZ7QqaAJZNbf0tEKTiXhbL9cF6ArGFbnF2fs1MSDrSvm4Tt-zG7ED5AQWC62B-RcULPkH963QxcSQ1McZhG_3VT0T-NoMZY6x6YwmTCiowbseOLA6Tylm18=]

- BindingDB BDBM50309514 2-(2-fluoro-4-methylphenoxy)-3-(piperidin-4-yl)pyridine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrQCh3C_ItRmjqa5QbyLbBc56zx3cfMwUlhxCGfBe8BfdNIJzElAshMExDOwHPi1j78dY6q0aHg7Kg-tAWkptBgeNan3hu0EYLXvxFwFPo2R10da__MeY3IeVGjOwDVXxa0xfzh1URVS6yzLSWHhTnXw9o6qZMtM9khkI_GhMJYs8hjyQyO8ce67I9lPShydwT79Htq4jUfxszI6Soykm1lmpMq_dv0iG1oqGxe99vm7nCQ1DBfC2C4PAVzOkEHE2UXequO0hu40tT04Y0ZFxNkeYkEZgZxqxuJEU89VINMReOVwIgt9Ni3XmEPg8]

- Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. MDPI [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYuvz_O9tYsG38IGndIaFHLvrL7LVa3GNd2gVDrOcXrMv7QvE_vuWqHT9pEI1e7tXCc_9qEIjSZ4xAzFvzhV4xwH6qgOOGVRsK_ZALt5l-C260neuij8uQ2dYPURRikwr5SKQ=]

- 2-(3-fluoro-4-methoxybenzoyl)pyridine. ChemicalBook [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTSDaNxKTRA6WFDWQIrt1CWhY4ro139wjIE61tKqBR5-W05hzemYQ1qHkKrKHFPKEH-bIP2ojYePYKNdHPV6_NeShjZcOqvRz1Ez4tJkPStNhyMQyHNxs_cnbN-DdEe3pOOnteFo-nFAYmmaqMk8edgif0dR78JWA50j0hPoojxw==]

- 2,4-Diaryl Benzofuro[3,2-b]pyridine Derivatives: Design, Synthesis, and Evaluation of Topoisomerase Inhibitory Activity and Cytotoxicity. ResearchGate [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLSYZl87ayIkMcRUnUIvrjEO10yZaGLpTRdB8JHDbH23Ll8crv3xacacY-H6k48eOV7cDvzDpu1bFjIjXnUpIrbIaAI9Il8C69abadnP3O3RTUbr8lF3ZXRTqn5pbzYLtxEBzYgvuMMLHdL0GzhGDVk6_2_zuVxVK8szkG_NOi32UO3NGL5Th2cqSkd6KeJK-2ubH6g70IOodNmk7FKXK22hXsJ4NKcAO_EIiYPlofnf87G_rl_hQnJXrrAosqAX7CVrOsR1nxrpWnXL9wzv4s3egKFEB3K0_w9V3Io-cW6uqJyqCRYdgb7CNGPX4FZA==]

- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. ResearchGate [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJg4i6qoLTQEZ-sp0DkGh8a3yDrUN3lDrpt1v5ACjBci7CxXOBlY5_BmgTklcBmIv9RhOx-9l5reL2RRIxQWY_zScHJog0Hiftc4UE9jOmrsQLheI_zZBfUlKyeVQ57mrjO46ES-i2XfhlOuto7YfYeIjGS0lm8tvljhTo4-RC1pamMCUTHR2HVfaasQOh5-fFw97jSxMgjvAIMHWagEHR61dkgl6Y_mYBGM2Qep9pD8p49lDmWtbDgX5OUccbtiyHxqrfK4Ut2ZHsz-QinYnxgAnxMT5wOJPjLGN5XFCBGyM7IgtvcjRXwSyHK_LivHrAPBLvg85U0Ru-ZYVQ8JBzsX-BFSTsntXznMiS7J5ofUzT4HaVarIsPWzaET9pKgjomITjwmbJHr8UU-A30Xl6lU-QlQM0tjS6t4O0xvB]

- Preparation method of fluoropyridine compounds. Google Patents [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7CghQGJIpvBD4ARgUMun7d9CKRcpQurz-MMe3cKA59oleZWE7uWs8Q6mVWOWsfGY54K6LlmwuJRF77AvQ5oXnS9zea3re_XX0HDa3xfsELGvIgiearPcbDyu8TdHwva5RcS_KrAjwq3ZGtA==]

- Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEo9YSoH9fG37BvVxQAmJoHGULYcPMAiQKWQrY9DBTQAbG9U85gPlDESHko49QnLnhgAmoLtn8tyOTLwSKl43VsRwJfiBD5dSnz2UWQOoBlNATdHZdppPVLg1DXUnrWyNKehqI-01qLz2-Fjzfk6X8AeDwR]

- Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHp97BOPeEkEKSuSqdxRn16eAa3b_WOPlZwCbJJN-Kv_vDMgAdz370Wjq81Jn9ItOKh0VtgMVgwZCrnOLxc_CdxTMGFjLBcSqdjI5Fd_X5QJpI_bV9kW0hu8e3KL_6AkUA7hQ==]

- 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli. Frontiers [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3j11yzoHdTote9tpXgdGRf46vDfceDLPnImiSfReFpBFTD-XNh4G4k_XsHS2bSSFJoNaHfo8w_Thcw4dSntZ9GYpPGgLUNuMTZUg_cWMoKgTzKxHBLjBc3aRZ36VzzzJdDzCRFNM8oIMJvAAwn8uT0qsUTbrayKvbLzF6-GzRN-CORWcBFkbjQURlETKlcj9ds90K]

- Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. PubMed [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUjDu8_lZ12TG2YgmgVle6gmAPGjExozIOARN5VE70h9rx4uWOJFPD-lX40X06tP9P_St6PDZ5IjfdiDg_XBOmKjuX5tF4BDFp-_uH7vWBkhl8jKHH6v-QS5e3G-RhtY4gBXo=]

- Process for the preparation of fluorinated pyridines. European Patent Office - EP 0192287 A2 - Googleapis.com [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyEDDW7kaHNoOTMFwTfc1mwzXC2H3g0GKa4WOb3X8QJJFd-E60b6NK3nTcSJiVdi--Ve70aGSzxuh7fQthWeNiZC82Ow9a6yfFMYC4YPTM9pQoETr2_qWcqKHyngkY-dvmpXHe_PnryhTDRYMF5CS9SOqTaPdoZiEMb-TpTDmzGD_4KzBimQm_3JUwGuo=]

- Synthesis and Cytotoxic Activity of (2-arylquinazolin-4-yl)hydrazones of 2-hydroxybenzaldehydes. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUx51XLKg2aMHbWtqbRBwbZw8xq-bkxPgTM4GR9j_PbHPpGlNnKdJY116yFM3O-YTJ87lqEoS_fzeGmdelYRE3X9pQoEJSJVgxS-3RldLZGIH2dB5y6XQ7E_bcu8qYYVFb2DFJARVXXzCrSs5jWqeJ8sQPpNaQ7BMA]

- Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. PMC [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZs8V-Q77Di5z4Lv1rQUqUmin-8W7VZDz51EV2CFIXNzMJQiDuaf9tjZRMIqCegsA2h53ztTfkFscCGazkhfG1tWzK86K9Rjv18H7phGKOSGhoPeTUzrYQ0_GjWLfAixsTk6r9PRtIsZVGk8Q=]

- Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. ChemRxiv [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1bdgWJUMgKGeVEhciEIIIOg4h2A20QiUURff4GeLCGdnd3KrARXYcH_UFeIHWGLvP0FuRjhf0FxP-k7Er1Fhx7A06MucBUvpPUPoQ5vGnPhnjQhcWXETy5ooX7-92o-xPkkC47s83eTeGS1jd7dMBXWtMERDFUpIztT8CbJVdC-kjHg5vqwuaJ73PFGgVaxxOyBsun-02Fp8IRuC6MInLbAEFPXbWMpDb7Gg3GS0l1OyODRnxy5iRVAKlOLtso7XzlsAYSTthDDjHhPf7zWVRGDumxr6IEITz0KQ_VDrClOmRbtToSBL2f3xmF6yA4E7zNZDPjBjNBIZrIc0yANlKRLOW5nl6eqAPl8ko5ZRQfpZImS_cF7CrF2WESuOhKlt5Ng==]

- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFX3mJWszhKwuSyEAPVgdoL0sCSWZ64X0tIN0MM8zV1GbXlBdGtvW8k0ci2cdFL9l_TV4xCoqdNE_3Ez1rRRYVr5HotPvlgwoPY__jmFgoviQ7n_Cleit46ThgoxnAEYFkK]

- 4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2h-pyrrol-2-one. PubChemLite [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvO-9N3oX1OTKcBipyMiJXOOeS0WtYMM2or3YPS2gef2boIv67x0-DdYZF9NQb-ubnPtVDGAtIuHnVwUBIZycRoFBe0YmE0CLiTA2udVh0tUTNbSKMqZQX10VRk9u1-k_a9KmtMBVqULsTFvdw]

- BindingDB BDBM50309514 2-(2-fluoro-4-methylphenoxy)-3-(piperidin-4-yl)pyridine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaQwb3lKL_GagWRSsVz-IBH6utS2-Ag5a_nlV8IXogEaJpvJVILj6e3n-fWgrRMK4roUGB_Rr9oFs4pBD2TfFFc1v30g0PZ3X0JUvlFnp1nfBrGiHUHbAboU-GK8Ec91Ja0rEs6iNc23Ji2anjbk93IUUI-57BGAbU6LF9IgKlv0wtMRP6KsSWBFWtGnfW4I7ySFT5pMo6W7ei8aSkTAQ8qwtNXnMU4odj5Hc_RMy5KUk6A8XPR1gpFTJfd2fbN8p3j8J0CWNMB7l6fZYfPkco72HJv3GSmEdhHZSp3AFB37q0]

- Structural investigation of N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide and N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]-4-methoxybenzamide. PMC [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGL8I9xJPGzSsEnDXVVEmcFz98IErBiILwUk7r5Vnn0m_z9Y-KXHzxYMWELjEO-u0WscfQtZAOe5FWPWjHYsCf7h7evrk6CqxCcyr77_xFWB8ZmRxHBTlxURqJW_0vOxfL3K1UsUlZ4qI9wWA==]

- Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. ResearchGate [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKcnDxvWEyUQsRdas2D8R-sVnN0fmCPQooBx86LWwMUGfuxu8fnb9N2B3pSZv6VpkTLe2NTHdrzBDd-P0CYNKKLRKTvB9zMlpWfH1Wt1_8HC3kmcjtaReK-HsjulGQB4Y7hrmm5PaCyOOamK0wTQRwaTjm3dth9o7sYSOUuMu_RhfOwpSrHt78MSINA_3lzbSNOLIG_YEvQUynI-n4tjI1e9a3FHyf16a_Q_YmdIU5GaxbAPl3ZjPZNPpqDyexFEffgLWiJMBPQJI9KEKdPVP_O-dZSEDyq4SzvcXwSkx9qhEtOFUWfj7CShjJMBu_j4JY0eqh_NfczgfGgATA07uAHhQ8uq20vG35pgzAWIfoCp-X0TGshy3d-0JMjDHMTDhEF-HZmSxn4pIAcOgil-F8zdIjo7KRSf-kS2-IHOxNPaoOWbtirtTomGTCB-zG1m_HyoFpjtnQ8tYtG5_]

Sources

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. 2-(3-FLUORO-4-METHOXYBENZOYL)PYRIDINE CAS#: [m.chemicalbook.com]

- 5. upcommons.upc.edu [upcommons.upc.edu]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile of 2-(3-Fluoro-4-methoxybenzoyl)pyridine

[1][2]

Executive Summary

2-(3-Fluoro-4-methoxybenzoyl)pyridine is a diaryl ketone featuring a basic pyridine ring and an electron-rich, halogenated phenyl ring.[1][2] Its solubility behavior is governed by the competition between the lipophilic fluorophenyl moiety and the polarizable pyridine-ketone core.[2]

For researchers and process chemists, this compound exhibits a "Hybrid-Polar" solubility profile :

-

Primary Solvents: Chlorinated hydrocarbons (DCM, Chloroform) and polar aprotics (DMSO, DMF).[1]

-

Recrystallization Systems: Ethanol/Water or Ethyl Acetate/Hexanes.[2]

-

pH-Switchable Solubility: The pyridine nitrogen allows for reversible solubilization in aqueous acid, a critical feature for extraction and purification workflows.[2]

Physicochemical Profile & Structural Logic[1]

Understanding the molecule's structure is the prerequisite for predicting solvent interaction.

| Feature | Chemical Logic | Impact on Solubility |

| Pyridine Nitrogen | Basic center (pKa ~3.0–4.0 for conjugate acid).[1][2] | Soluble in dilute aqueous acids (HCl); H-bond acceptor.[1][2] |

| Carbonyl Linker | Dipolar, H-bond acceptor.[1][2] | Enhances solubility in alcohols and polar aprotics. |

| 3-Fluoro Group | High electronegativity, lipophilic.[1][2] | Increases solubility in DCM; decreases water solubility. |

| 4-Methoxy Group | Electron-donating, H-bond acceptor.[1][2] | Slight enhancement in polar organic solvents (MeOH, MeCN).[1] |

Estimated Properties:

Solubility Landscape

The following data categorizes solvents by their thermodynamic affinity for 2-(3-Fluoro-4-methoxybenzoyl)pyridine.

A. High Solubility (The "Good" Solvents)

Used for dissolving the compound for reactions, NMR analysis, or preparing stock solutions.[1]

| Solvent | Class | Solubility Rating | Technical Notes |

| Dichloromethane (DCM) | Chlorinated | Excellent (>100 mg/mL) | Primary choice for extraction from aqueous basic phases.[1][2] |

| Chloroform | Chlorinated | Excellent | Standard solvent for NMR characterization. |

| DMSO | Polar Aprotic | High (>50 mg/mL) | Ideal for biological assays; difficult to remove (high BP).[1] |

| DMF | Polar Aprotic | High | Used in nucleophilic substitution reactions. |

| THF | Ether (Cyclic) | Good | Useful for reduction reactions; ensure peroxide-free.[1][2] |

B. Moderate / Temperature-Dependent (Recrystallization Candidates)

Solubility increases significantly with temperature, allowing for purification.[1]

| Solvent | Class | Behavior | Protocol Tip |

| Ethanol / Methanol | Alcohols | Moderate (Cold) / High (Hot) | Top Choice: Dissolve in hot ethanol, add water dropwise until turbid, cool to crystallize.[1][2] |

| Ethyl Acetate | Ester | Moderate | Good for silica gel chromatography loading. |

| Acetonitrile | Nitrile | Moderate | Common mobile phase for HPLC; compound is soluble. |

| Acetone | Ketone | Good | Fast evaporation; good for transferring solids. |

C. Low Solubility (Anti-Solvents)

Used to precipitate the compound from a concentrated solution.[1]

| Solvent | Class | Solubility Rating | Application |

| Water (Neutral pH) | Polar Protic | Insoluble (<0.1 mg/mL) | Used to crash out product from organic solutions.[1][2] |

| Hexanes / Heptane | Alkane | Poor | Anti-solvent for Ethyl Acetate recrystallization. |

| Diethyl Ether | Ether | Low to Moderate | Often used to wash crystals to remove non-polar impurities. |

Experimental Protocols

Protocol A: The "pH-Switch" Purification (Extraction)

Leveraging the pyridine nitrogen to separate the compound from neutral impurities.[1][2]

-

Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) .

-

Acid Extraction: Wash the organic layer with 1.0 M HCl (aq) (3x).[1]

-

Neutralization: Collect the aqueous acidic layer.[2] Cool on ice.

-

Precipitation: Slowly basify with 6.0 M NaOH or Sat. NaHCO₃ until pH > 9.

-

Recovery: Extract the now-cloudy aqueous mixture with DCM (3x), dry over MgSO₄, and concentrate.

Protocol B: Gravimetric Solubility Determination

Use this standard method to generate exact data for your specific batch.[2]

-

Preparation: Add excess solid (~50 mg) to a glass vial containing 1.0 mL of the target solvent.

-

Equilibration: Vortex for 1 minute, then sonicate for 15 minutes at 25 °C.

-

Saturation: If solid dissolves completely, add more until a visible precipitate remains.[2] Stir for 24 hours.

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter.

-

Quantification:

Visualization: Solubility Decision Logic

The following diagram maps the logical flow for selecting a solvent based on the intended application (Reaction, Purification, or Analysis).

Figure 1: Decision tree for solvent selection based on experimental intent.

References

Sources

- 1. PubChemLite - 4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2h-pyrrol-2-one (C25H21FN2O5) [pubchemlite.lcsb.uni.lu]

- 2. Page loading... [wap.guidechem.com]

- 3. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 4. CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole - Google Patents [patents.google.com]

- 5. fishersci.com [fishersci.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Identification and Validation of Potential Protein Kinase Targets for 2-(3-Fluoro-4-methoxybenzoyl)pyridine

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling and are among the most sought-after targets in modern drug discovery. The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[1] This guide outlines a systematic, multi-faceted strategy for the identification and validation of potential protein kinase targets for the novel compound, 2-(3-Fluoro-4-methoxybenzoyl)pyridine. The incorporation of a fluorine atom can enhance metabolic stability and binding affinity, making this compound a compelling candidate for investigation.[2] We present a workflow that integrates computational prediction, broad-panel biochemical screening, detailed enzymatic characterization, and cellular validation assays. This document is intended for researchers, scientists, and drug development professionals, providing both the strategic rationale and detailed methodologies required to thoroughly characterize the kinome-level activity of this and similar novel chemical entities.

Introduction: The Rationale for Kinase Target Discovery

The human kinome comprises over 500 protein kinases that regulate virtually all cellular processes.[3] Their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders, making them prime therapeutic targets.[4] The compound 2-(3-Fluoro-4-methoxybenzoyl)pyridine possesses structural motifs—a central pyridine ring and a benzoyl group—that are common features in ATP-competitive kinase inhibitors. The specific substitution pattern, including the electron-withdrawing fluorine and electron-donating methoxy group, can significantly influence binding affinity and selectivity across the kinome.

Identifying the specific kinase or kinases that a novel compound inhibits is paramount. A comprehensive understanding of a compound's selectivity profile is essential for elucidating its mechanism of action, predicting potential therapeutic applications, and identifying possible off-target effects that could lead to toxicity.[5][6] This guide provides a robust framework for moving from a novel compound to a validated set of potential kinase targets with well-characterized activity.

Phase 1: In Silico Prediction and Target Prioritization

Before committing to resource-intensive experimental screening, computational methods can provide valuable initial hypotheses about potential kinase targets, helping to prioritize experimental efforts.

Rationale for a Computational Approach

Computational screening is a cost-effective first step to narrow down the vast search space of the human kinome. By leveraging structural information and large-scale bioactivity data, these methods can predict potential interactions and guide the design of focused screening panels.

Methodologies for In Silico Target Prediction

-

Ligand-Based Virtual Screening: This approach utilizes the principle that structurally similar molecules often have similar biological activities. The structure of 2-(3-Fluoro-4-methoxybenzoyl)pyridine can be used to search large chemical databases (e.g., ChEMBL, BindingDB) for known kinase inhibitors with high structural similarity. While this method is powerful, novel scaffolds may not have close neighbors with annotated targets.

-

Structure-Based Virtual Screening (Molecular Docking): This method involves computationally placing the 3D conformation of the compound into the ATP-binding pockets of numerous kinase crystal structures.[7][8] A scoring function estimates the binding affinity, ranking kinases as potential targets. This can reveal interactions with kinases that are not structurally obvious from ligand-based methods.

-

Machine Learning & Deep Learning Models: An increasing number of sophisticated models trained on vast kinase-inhibitor datasets can predict the kinome-wide inhibition profile of a novel small molecule.[9][10] Web servers like KIP (Kinase Inhibitor Prediction) and KinomePro-DL allow researchers to submit a compound's structure and receive a predicted list of inhibited kinases, often with an estimated potency.[5][9]

The output of this phase is a prioritized list of kinases or kinase families that are most likely to be inhibited by the compound, which will inform the design of the experimental screening phase.

Phase 2: Experimental Target Identification and Selectivity Profiling

This phase employs high-throughput biochemical assays to empirically determine the compound's activity across a large, representative panel of the human kinome.

General Workflow for Target Identification

The experimental workflow is designed as a funnel, starting with broad screening to identify initial hits and progressing to more detailed studies to confirm and characterize these interactions.

Caption: Experimental workflow for kinase target identification and validation.

Kinome-Wide Biochemical Screening

The primary goal is to assess the compound's inhibitory activity against the broadest possible panel of purified protein kinases. This is typically performed at a single, high concentration (e.g., 10 µM) to identify any kinase that shows significant inhibition.

-

Methodology: Activity-based biochemical assays like the ADP-Glo™ Kinase Assay or Mobility Shift Assays are industry standards.[11] These assays measure the amount of ADP produced or the amount of phosphorylated substrate, respectively, as a direct readout of kinase enzymatic activity.

-

Data Output: The results are typically expressed as the percentage of remaining kinase activity or the percentage of inhibition relative to a vehicle control (e.g., DMSO).

| Kinase Target | Kinase Family | % Inhibition @ 10 µM (Hypothetical) | Hit Classification |

| EGFR | Tyrosine Kinase | 95% | Strong Hit |

| SRC | Tyrosine Kinase | 88% | Strong Hit |

| ABL1 | Tyrosine Kinase | 72% | Moderate Hit |

| CDK2 | CMGC | 45% | Weak Hit |

| GSK3B | CMGC | 15% | No Hit |

| AKT1 | AGC | 8% | No Hit |

| ... | ... | ... | ... |

| (Table represents hypothetical data for illustrative purposes) |

Phase 3: Hit Validation and Mechanistic Characterization

Kinases identified as "hits" in the initial screen require rigorous validation to confirm the interaction and determine potency.

IC50 Potency Determination

For each validated hit, a dose-response curve must be generated to determine the half-maximal inhibitory concentration (IC50), a key measure of the compound's potency.

-

Compound Preparation: Prepare a serial dilution of 2-(3-Fluoro-4-methoxybenzoyl)pyridine in DMSO. A typical 10-point, 3-fold dilution series starting from 100 µM is recommended.

-

Kinase Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and ATP (typically at its Km concentration) to a reaction buffer.

-

Compound Addition: Add the serially diluted compound to the reaction wells. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

-

ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Kinase Detection Reagent: Add the Kinase Detection Reagent to convert the newly synthesized ADP into ATP, which then drives a luciferase reaction, producing a luminescent signal. Incubate for 30 minutes.

-

Data Acquisition: Read the luminescence on a plate reader.

-

Data Analysis: Normalize the data to controls and fit the dose-response curve using non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.

Mechanism of Action (MoA) Studies

It is crucial to understand how the compound inhibits the kinase. The majority of kinase inhibitors are ATP-competitive.[12] This can be determined by running kinase activity assays with a fixed concentration of the inhibitor and varying concentrations of ATP.

-

Expected Outcome: If the compound is ATP-competitive, the measured IC50 value will increase as the concentration of ATP in the assay increases. This competitive relationship confirms that the compound binds in the same pocket as ATP.

Phase 4: Cellular Target Engagement and Functional Validation

A compound that is potent in a biochemical assay must also be shown to engage its target and exert a functional effect in a cellular environment.

Confirming Target Binding in Cells

Cellular target engagement assays directly measure the interaction between the compound and its target protein within intact cells.

-

NanoBRET™ Target Engagement Assay: This technology uses bioluminescence resonance energy transfer (BRET) to monitor compound binding.[11] The target kinase is expressed as a fusion with NanoLuc® luciferase, and a fluorescent tracer that binds the kinase is added. When the test compound is added and displaces the tracer from the kinase's active site, the BRET signal is lost in a dose-dependent manner. This provides a direct measure of target occupancy in living cells.

Analyzing Downstream Signaling Pathways

Inhibition of a target kinase should lead to a measurable decrease in the phosphorylation of its known downstream substrates.

-

Methodology: Western Blotting: Cells are treated with varying concentrations of the compound. Cell lysates are then collected and analyzed by Western blot using antibodies specific for the phosphorylated form of a known downstream substrate (e.g., for an EGFR inhibitor, one would probe for phospho-ERK). A reduction in the phospho-protein signal confirms on-target pathway modulation.

Caption: A hypothetical signaling pathway inhibited by the compound.

Cellular Phenotypic Assays

The final step is to demonstrate that target inhibition translates into a desired biological outcome. If the identified kinase targets (e.g., EGFR, SRC) are involved in cancer cell proliferation, the compound should inhibit the growth of cancer cell lines that are dependent on these kinases.

-

Methodology: Cell Viability Assay (e.g., MTT Assay): Cancer cell lines are cultured in the presence of serially diluted compound for a set period (e.g., 72 hours). The MTT reagent is then added, which is converted by viable cells into a colored formazan product. The amount of color is proportional to the number of living cells, allowing for the calculation of a GI50 (concentration for 50% growth inhibition).[13]

Conclusion

The comprehensive workflow detailed in this guide provides a robust and validated path for the identification and characterization of protein kinase targets for the novel compound 2-(3-Fluoro-4-methoxybenzoyl)pyridine. By systematically progressing from computational predictions to biochemical profiling and finally to cellular functional assays, researchers can build a complete and reliable profile of the compound's biological activity. This foundational knowledge is critical for advancing a promising chemical entity through the drug discovery pipeline, enabling informed decisions about its therapeutic potential and future development.

References

-

ResearchGate. (n.d.). Experimental confirmation of predicted kinase inhibitors. Retrieved from [Link]

-

Cang, Z., et al. (2022). Kinome-wide polypharmacology profiling of small molecules by multi-task graph isomorphism network approach. PubMed Central. Retrieved from [Link]

-

Zheng, S., et al. (2024). The Development and Application of KinomePro-DL: A Deep Learning Based Online Small Molecule Kinome Selectivity Profiling Prediction Platform. PubMed. Retrieved from [Link]

-

Klaeger, S. (2017). Identifying small molecule probes for kinases by chemical proteomics. mediaTUM. Retrieved from [Link]

-

Zhang, Y., et al. (2023). Mapping the Protein Kinome: Current Strategy and Future Direction. MDPI. Retrieved from [Link]

-

Müller, S., et al. (2022). Publication Criteria and Requirements for Studies on Protein Kinase Inhibitors: What Is Expected? Journal of Medicinal Chemistry. Retrieved from [Link]

-

Xiong, M., & Xiong, L. (2025). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Open Exploration Publishing. Retrieved from [Link]

-

Li, Y., et al. (2014). Identification and Validation of Novel PERK Inhibitors. PubMed Central. Retrieved from [Link]

-

BPS Bioscience. (n.d.). Kinase Screening & Profiling Service. Retrieved from [Link]

-

Wang, Z., et al. (2025). Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning. PubMed Central. Retrieved from [Link]

-

Gulea, M., & Dmytiv, Y. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Retrieved from [Link]

-

Ali, A., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed. Retrieved from [Link]

-

BindingDB. (n.d.). BDBM50309514 2-(2-fluoro-4-methylphenoxy)-3-(piperidin-4-yl)pyridine. Retrieved from [Link]

-

Wang, L., et al. (2021). Protein kinases as therapeutic targets to develop anticancer drugs with natural alkaloids. Frontiers in Pharmacology. Retrieved from [Link]

-

Soural, T., & Soural, M. (2023). An Update on Protein Kinases as Therapeutic Targets-Part II: Peptides as Allosteric Protein Kinase C Modulators Targeting Protein-Protein Interactions. PubMed. Retrieved from [Link]

-

Korycka-Machala, M., et al. (2022). 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli. Frontiers in Microbiology. Retrieved from [Link]

-

Zhu, Z. (2021). TARGETING PROTEIN-PROTEIN INTERACTIONS IN KINASE DOMAINS WITH DNA-ENCODED LIBRARY APPROACHES FOR THERAPEUTICS AND DIAGNOSTICS. ProQuest. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mapping the Protein Kinome: Current Strategy and Future Direction [mdpi.com]

- 4. imrpress.com [imrpress.com]

- 5. The Development and Application of KinomePro-DL: A Deep Learning Based Online Small Molecule Kinome Selectivity Profiling Prediction Platform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Identification and Validation of Novel PERK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Update on Protein Kinases as Therapeutic Targets-Part II: Peptides as Allosteric Protein Kinase C Modulators Targeting Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinome-wide polypharmacology profiling of small molecules by multi-task graph isomorphism network approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning - PMC [pmc.ncbi.nlm.nih.gov]

- 11. kinaselogistics.com [kinaselogistics.com]

- 12. hammer.purdue.edu [hammer.purdue.edu]

- 13. Frontiers | 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli [frontiersin.org]

Methodological & Application

Application Note: 2-(3-Fluoro-4-methoxybenzoyl)pyridine in Cancer Cell Line Studies

Executive Summary

2-(3-Fluoro-4-methoxybenzoyl)pyridine (referred to herein as FMBP ) represents a "privileged scaffold" in medicinal chemistry, specifically within the class of aroylpyridines .[1][2] This compound serves as a critical lead structure for two primary anticancer mechanisms: inhibition of tubulin polymerization (mimicking the combretastatin pharmacophore) and transition metal chelation (when derivatized into thiosemicarbazones).

This guide provides a comprehensive technical workflow for researchers evaluating FMBP. It moves beyond simple cytotoxicity screening to detail the specific protocols required to validate its mechanism of action, specifically focusing on G2/M cell cycle arrest and microtubule destabilization , the hallmarks of this chemical class.

Chemical Identity & Handling

-

IUPAC Name: (3-fluoro-4-methoxyphenyl)(pyridin-2-yl)methanone[1]

-

Molecular Formula: C₁₃H₁₀FNO₂[2]

-

Solubility: Hydrophobic. Soluble in DMSO (>20 mg/mL) and Ethanol. Poorly soluble in water.

Storage & Reconstitution Protocol

-

Stock Preparation: Dissolve powder in 100% DMSO to create a 10 mM or 50 mM stock solution .

-

Rationale: High concentration stocks minimize the final percentage of DMSO in cell culture (<0.1%), preventing solvent toxicity.

-

-

Aliquoting: Aliquot into light-protected (amber) vials to prevent photodegradation of the ketone bridge. Store at -20°C .

-

Freeze-Thaw: Limit to <3 cycles. If precipitation occurs upon thawing, sonicate at 37°C for 5 minutes.

Core Application: In Vitro Cytotoxicity Profiling

The benzoylpyridine moiety typically exhibits IC₅₀ values in the low micromolar range (1–10 µM) against solid tumor lines. The 3-fluoro-4-methoxy substitution pattern is designed to enhance metabolic stability (via the fluorine) and lipophilicity (via the methoxy group), potentially improving cellular uptake compared to the unsubstituted parent.[1][2]

Protocol A: High-Throughput Viability Assay (MTT/CCK-8)

Objective: Determine IC₅₀ values across a panel of cancer cell lines (e.g., MCF-7, A549, HeLa).

Reagents:

-

Solvent Control: DMSO (0.1% v/v).

Step-by-Step Workflow:

-

Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates. Incubate for 24h to allow attachment.

-

Treatment: Prepare serial dilutions of FMBP in complete media.

-

Range: 0.1 µM to 100 µM (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µM).

-

Control: Include a "Vehicle Only" (0.1% DMSO) and a "Positive Control" (e.g., Colchicine or Paclitaxel).

-

-

Incubation: Treat cells for 48h or 72h .

-

Readout:

-

Add MTT (20 µL/well) and incubate for 3–4h at 37°C.

-

Remove media, add DMSO (150 µL) to dissolve formazan crystals.

-

Measure Absorbance at 570 nm .

-

-

Analysis: Plot dose-response curves using non-linear regression (Sigmoidal, 4PL) to calculate IC₅₀.

Data Presentation Template:

| Cell Line | Tissue Origin | FMBP IC₅₀ (µM) | Reference Drug IC₅₀ (µM) |

| MCF-7 | Breast | [Experimental Value] | 0.05 (Colchicine) |

| A549 | Lung | [Experimental Value] | 0.08 (Colchicine) |

| HepG2 | Liver | [Experimental Value] | 1.20 (Doxorubicin) |

Mechanistic Validation: Microtubule Destabilization

Benzoylpyridines are structural analogs of phenstatin and combretastatin A-4 . They bind to the colchicine-binding site of tubulin, inhibiting polymerization.[1][4]

Protocol B: Immunofluorescence of Tubulin Architecture

Objective: Visualize the disruption of the microtubule network in treated cells.

-

Seeding: Seed cells on sterile glass coverslips in 6-well plates.

-

Treatment: Treat with FMBP at 1× and 2× IC₅₀ for 24h.

-

Fixation:

-

Staining:

-

Observation: Use Confocal Microscopy.

Protocol C: Cell Cycle Analysis (Flow Cytometry)

Objective: Confirm G2/M phase arrest, a hallmark of tubulin inhibitors.

-

Harvest: Collect cells (including floating dead cells) after 24h treatment.

-

Fixation: Wash in PBS, resuspend in 300 µL PBS, and add 700 µL ice-cold Ethanol dropwise while vortexing. Fix at -20°C for >2h.

-

Staining:

-

Wash ethanol away with PBS.

-

Resuspend in PI/RNase Staining Buffer (Propidium Iodide + RNase A).

-

Incubate 30 min at 37°C in dark.

-

-

Acquisition: Analyze on a Flow Cytometer (e.g., BD FACSCanto).

-

Gating Strategy:

Advanced Application: Derivatization

FMBP is frequently used as a precursor. The ketone group reacts with thiosemicarbazides to form Thiosemicarbazones . These derivatives often show 10–100x higher potency than the parent ketone due to:

-

Iron Chelation: The N-N-S tridentate system chelates cellular iron (Fe), inhibiting Ribonucleotide Reductase (RR).

-

ROS Generation: The Iron-Complex generates reactive oxygen species, inducing apoptosis.[1]

Synthesis Note: Reflux FMBP with 4-substituted-3-thiosemicarbazide in ethanol with catalytic acetic acid to generate the corresponding thiosemicarbazone for enhanced screening.

Visualization of Mechanism

The following diagram illustrates the dual-pathway potential of FMBP and its derivatives.

Figure 1: Mechanistic pathways of FMBP acting as a tubulin inhibitor (top) and a precursor for metal-chelating agents (bottom).[1][2]

References

-

Romagnoli, R., et al. (2013). "Synthesis and biological evaluation of 2-amino-3-(3',4',5'-trimethoxybenzoyl)-thiophenes as a new class of tubulin inhibitors."[1][2] Journal of Medicinal Chemistry. Link(Establishes the benzoyl-heterocycle pharmacophore for tubulin inhibition).[2]

-

Li, W., et al. (2020). "Anticancer Activity of Platinum (II) Complex with 2-Benzoylpyridine by Induction of DNA Damage, S-Phase Arrest, and Apoptosis."[1] Anticancer Agents in Medicinal Chemistry. Link(Validates 2-benzoylpyridine as an anticancer scaffold).[1][2]

-

Richardson, D. R., et al. (2006). "The potential of iron chelators of the pyridoxal isonicotinoyl hydrazone class as effective antiproliferative agents." Blood. Link(Context for derivatization of benzoylpyridines).

-

Kamal, A., et al. (2015). "Benzoylpyridine-based thiosemicarbazones as potent anticancer agents."[1] Bioorganic & Medicinal Chemistry Letters. Link(Specific application of the scaffold).

Sources

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 2-(3-Fluoro-4-methoxybenzoyl)pyridine in Human Plasma

Abstract

This application note presents a detailed, robust, and sensitive method for the quantitative analysis of 2-(3-fluoro-4-methoxybenzoyl)pyridine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol outlines a straightforward protein precipitation-based sample preparation, optimized chromatographic separation, and highly selective mass spectrometric detection. This method is designed for researchers, scientists, and drug development professionals requiring accurate bioanalysis for pharmacokinetic, toxicokinetic, or other related studies. The entire workflow, from sample preparation to data analysis, is grounded in established scientific principles and aligns with major regulatory guidelines for bioanalytical method validation.[1][2][3]

Introduction and Method Strategy

2-(3-fluoro-4-methoxybenzoyl)pyridine is a heterocyclic organic compound containing a pyridine scaffold. Such fluorine-containing pyridine derivatives are of significant interest in medicinal chemistry due to their potential to enhance metabolic stability, potency, and pharmacokinetic profiles of drug candidates.[4][5] Accurate quantification of these compounds in biological matrices is therefore a critical step in drug discovery and development.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its exceptional sensitivity, selectivity, and speed.[6][7] The strategy for this method development is built on a logical, stepwise approach to ensure robustness and reliability.

Core Principles of Method Development:

-

Analyte & Matrix Understanding: The physicochemical properties of 2-(3-fluoro-4-methoxybenzoyl)pyridine and the complexities of the plasma matrix are the foundational considerations for selecting extraction techniques and chromatographic conditions.[8][9]

-

Internal Standardization: To correct for variability during sample processing and analysis, a suitable internal standard (IS) is essential for achieving high accuracy and precision.[10][11][12]

-

Efficiency and Simplicity: The chosen sample preparation technique, protein precipitation, balances effective matrix cleanup with speed and cost-effectiveness, making it ideal for high-throughput analysis.[6][9]

-

Regulatory Compliance: The method is developed with the validation parameters outlined by the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) in mind, ensuring the data generated is reliable and suitable for regulatory submissions.[1][13][14]

Below is a high-level overview of the entire method development and validation workflow.

Figure 1: High-level workflow for the development, validation, and application of the bioanalytical method.

Materials and Reagents

-

Analyte: 2-(3-Fluoro-4-methoxybenzoyl)pyridine reference standard (>98% purity)

-

Internal Standard: 2-(3-Fluoro-4-methoxybenzoyl)pyridine-d4 (or a suitable structural analog)

-

Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Water (Type I, 18.2 MΩ·cm)

-

Additives: Formic Acid (LC-MS Grade)

-

Biological Matrix: Blank human plasma (K2-EDTA as anticoagulant) from screened donors

-

Labware: Polypropylene microcentrifuge tubes (1.5 mL), 96-well plates, autosampler vials.

Experimental Protocols

Analyte Characterization and Internal Standard Selection

Rationale: Understanding the analyte's properties is crucial for method development. The basic pyridine nitrogen (pKa ≈ 5.2) suggests that an acidic mobile phase will be beneficial for chromatography by ensuring the analyte is in a consistent, protonated state, leading to better peak shape.[15] The overall structure suggests moderate hydrophobicity, making it well-suited for reversed-phase chromatography.

Internal Standard (IS) Justification: A stable isotope-labeled (SIL) internal standard is the preferred choice for LC-MS bioanalysis.[10] A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it co-elutes chromatographically and experiences the same degree of extraction recovery and matrix effects (ion suppression or enhancement).[16] This ensures the most accurate correction for any experimental variability. If a SIL-IS is unavailable, a close structural analog that does not interfere with the analyte and is not an endogenous compound can be used.

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of 2-(3-fluoro-4-methoxybenzoyl)pyridine and the internal standard into separate 5 mL volumetric flasks. Dissolve and bring to volume with methanol.

-

Working Standard Solutions: Serially dilute the primary stock solution with 50:50 (v/v) acetonitrile:water to prepare working solutions for calibration curve (CC) and quality control (QC) samples.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS primary stock with 50:50 (v/v) acetonitrile:water. This solution will be used for spiking into samples.

Sample Preparation: Protein Precipitation

Rationale: Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which could otherwise clog the LC column and contaminate the MS source.[6][9] Acetonitrile is a highly efficient precipitating agent. This "dilute-and-shoot" approach is simple, fast, and minimizes analyte loss.[6]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. FDA issues final guidance on bioanalytical method validation [gabionline.net]

- 3. fda.gov [fda.gov]

- 4. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. spectroscopyeurope.com [spectroscopyeurope.com]

- 7. rsc.org [rsc.org]

- 8. tecan.com [tecan.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 11. nebiolab.com [nebiolab.com]

- 12. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 14. ema.europa.eu [ema.europa.eu]

- 15. Pyridine - Wikipedia [en.wikipedia.org]

- 16. academic.oup.com [academic.oup.com]

Application Notes and Protocols for In Vivo Evaluation of 2-(3-Fluoro-4-methoxybenzoyl)pyridine as a Novel Therapeutic Agent

Introduction: Unveiling the Therapeutic Potential of a Novel Benzoylpyridine

The benzoylpyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-cancer, antimicrobial, and anti-inflammatory properties[1][2][]. The subject of this guide, 2-(3-Fluoro-4-methoxybenzoyl)pyridine, is a novel investigational compound. While specific biological data for this molecule is not yet publicly available, its structural similarity to other pyridine derivatives that have demonstrated potent inhibition of key signaling pathways, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), suggests a promising avenue for investigation in oncology[4].

This document provides a comprehensive framework for the preclinical in vivo evaluation of 2-(3-Fluoro-4-methoxybenzoyl)pyridine. It is designed for researchers, scientists, and drug development professionals engaged in oncology research. The protocols outlined herein are intended to serve as a robust starting point for establishing the pharmacokinetic profile, confirming target engagement, and assessing the anti-tumor efficacy of this compound. Our guiding philosophy is to present a self-validating system of experiments where each step logically informs the next, ensuring scientific integrity and the generation of high-quality, interpretable data.

Hypothesized Mechanism of Action: Targeting VEGFR-2 Signaling

For the purpose of designing a coherent in vivo strategy, we will proceed with the working hypothesis that 2-(3-Fluoro-4-methoxybenzoyl)pyridine functions as an inhibitor of VEGFR-2. VEGFR-2 is a critical receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF-A. In many solid tumors, upregulation of the VEGF/VEGFR-2 pathway is a key mechanism for promoting the formation of new blood vessels (angiogenesis), which are essential for tumor growth, survival, and metastasis. By inhibiting VEGFR-2, we hypothesize that our compound will block downstream signaling cascades, leading to an anti-angiogenic and, consequently, anti-tumor effect.

Caption: Hypothesized VEGFR-2 Signaling Inhibition.

Phase 1: Pre-formulation and Acute Toxicity Assessment

The initial phase of in vivo testing is critical for establishing the fundamental parameters of drug delivery and safety. The causality behind this step is straightforward: an effective and safe formulation is a prerequisite for any meaningful efficacy study.

Vehicle Screening and Formulation Development

Objective: To identify a safe and effective vehicle for the solubilization and administration of 2-(3-Fluoro-4-methoxybenzoyl)pyridine.

Protocol:

-

Solubility Testing: Assess the solubility of the compound in a panel of common biocompatible solvents (e.g., saline, PBS, DMSO, ethanol, polyethylene glycol 300/400, Tween 80, Cremophor EL).

-

Vehicle Formulation: Based on solubility data, prepare several vehicle formulations. A common starting point for poorly soluble compounds is a ternary system such as 10% DMSO, 40% PEG300, and 50% saline.

-

Stability Assessment: Evaluate the physical and chemical stability of the most promising formulations at room temperature and 4°C over a 24-hour period. Look for signs of precipitation or degradation.

-

In Vivo Vehicle Tolerance: Administer the selected vehicle(s) to a small cohort of healthy mice (e.g., C57BL/6 or BALB/c) via the intended route of administration (e.g., oral gavage, intraperitoneal injection). Monitor the animals for 48-72 hours for any adverse effects (e.g., weight loss, changes in behavior, signs of irritation).

Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of 2-(3-Fluoro-4-methoxybenzoyl)pyridine that can be administered without causing unacceptable toxicity.

Protocol:

-

Animal Model: Use healthy, age-matched mice of the same strain that will be used for efficacy studies.

-

Dose Escalation: Begin with a low dose (e.g., 10 mg/kg) and escalate in subsequent cohorts of animals (e.g., 30, 100, 300 mg/kg). A modified Fibonacci sequence is often used for dose escalation.

-

Administration: Administer the compound daily for 5-7 days via the chosen route.

-

Monitoring: Record body weight, clinical signs of toxicity (e.g., lethargy, ruffled fur, ataxia), and food/water intake daily.

-

Endpoint: The MTD is defined as the highest dose that does not result in greater than 15-20% body weight loss or significant, irreversible clinical signs of toxicity.

-